2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic heteroaromatic core with a sulfanylidene (C=S) group at position 2, a ketone (C=O) at position 4, and an N-prop-2-enylacetamide substituent at position 2. The presence of the sulfanylidene group may enhance interactions with cysteine residues in enzymes, while the acrylamide moiety (prop-2-enyl) could confer reactivity for covalent binding or polymerization. Limited direct pharmacological data are available for this specific compound, necessitating comparisons with structurally analogous molecules.
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-2-5-13-9(17)7-16-11(18)8-4-3-6-14-10(8)15-12(16)19/h2-4,6H,1,5,7H2,(H,13,17)(H,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSDNMHYXKWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(NC1=S)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide is a derivative of pyrido[2,3-d]pyrimidine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular structure of the compound features a pyrido[2,3-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 4-oxo and sulfanylidene functional groups contributes to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity for pyrido[2,3-d]pyrimidine derivatives, including the compound .
Research Findings
- In Vitro Testing : Compounds were evaluated against various bacterial strains, demonstrating efficacy comparable to standard antibiotics like cefotaxime and nystatin.
- Mechanism of Action : The antimicrobial effects are attributed to membrane disruption and interference with cellular functions, which is critical for bacterial survival .
Anticancer Activity
The anticancer potential of pyrido[2,3-d]pyrimidine derivatives has been extensively studied.
Case Studies
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer).
- Comparison with Doxorubicin : The most active derivatives exhibited cytotoxicity levels comparable to doxorubicin, a standard chemotherapeutic agent .
Enzyme Inhibition
Pyrido[2,3-d]pyrimidine derivatives have also been identified as potent inhibitors of various enzymes.
Key Enzymes Targeted
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can interfere with nucleotide synthesis, crucial for rapidly dividing cancer cells.
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival; their inhibition can lead to reduced tumor growth .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrido[2,3-d]pyrimidines are structurally related to thieno[2,3-d]pyrimidines and triazolopyrimidines, which differ in the heteroatom composition of their fused rings. Key examples include:
*Hypothetical calculation based on structural formula.
Key Observations :
- Ticagrelor’s triazolo core enhances metabolic stability .
- Substituents : The acrylamide group in the target compound may improve solubility compared to ethyl esters (4d, 4k) but could increase reactivity.
Functional Group Impact on Bioactivity
- Sulfanylidene (C=S) : Enhances hydrogen-bonding capacity and metal chelation, critical for enzyme inhibition. Comparable to thioxo groups in 4d and 4k .
- Acrylamide vs.
- Aromatic vs. Saturated Rings : Benzannulated systems (4d) increase planarity and π-π stacking but reduce solubility compared to pyrido or cyclopenta-fused cores.
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in pyrido/thieno pyrimidines often involve N–H···O/S interactions, stabilizing crystal lattices . The acrylamide group in the target compound may form additional intermolecular bonds (N–H···O=C), influencing solubility and crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
